2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766458
InChI: InChI=1S/C19H18N2O2.ClH/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16;/h1-12H,13-14,20H2;1H
SMILES:
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.8 g/mol

2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride

CAS No.:

Cat. No.: VC13766458

Molecular Formula: C19H19ClN2O2

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride -

Specification

Molecular Formula C19H19ClN2O2
Molecular Weight 342.8 g/mol
IUPAC Name 2,6-bis(phenylmethoxy)pyridin-3-amine;hydrochloride
Standard InChI InChI=1S/C19H18N2O2.ClH/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16;/h1-12H,13-14,20H2;1H
Standard InChI Key BHXWFZWKLXWIHM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=NC(=C(C=C2)N)OCC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride is C₁₉H₁₈ClN₂O₂, derived from the parent amine through protonation with hydrochloric acid. The pyridine ring’s substitution pattern confers unique electronic and steric properties, making it amenable to further functionalization. The benzyloxy groups enhance solubility in organic solvents, while the amine hydrochloride moiety improves crystallinity .

Spectral Characterization

While direct spectral data for this compound is limited in the provided sources, analogous compounds like 2,6-Bis(benzyloxy)pyridine (PubChem CID 819936) exhibit characteristic NMR signals: aromatic protons appear between δ 7.2–8.0 ppm, and benzyl methylene groups resonate near δ 5.3 ppm . The hydrochloride salt’s IR spectrum would likely show N–H stretches near 2500–3000 cm⁻¹ and aromatic C=C vibrations at 1450–1600 cm⁻¹.

Synthesis and Reaction Pathways

The synthesis of 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride involves a multi-step sequence, often starting from nitro-substituted precursors.

Reduction of Nitro Intermediates

A related compound, 6-(benzyloxy)pyridin-3-amine, is synthesized via the reduction of 2-benzyloxy-5-nitropyridine using iron powder and ammonium chloride in tetrahydrofuran (THF)/water at 75°C . This method achieves a 100% yield, suggesting its potential applicability to the target compound. For 2,6-Bis(benzyloxy)pyridin-3-amine, a similar strategy could involve:

  • Nitration: Introducing a nitro group at the 3-position of 2,6-Bis(benzyloxy)pyridine.

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., Fe/NH₄Cl) to convert the nitro group to an amine.

  • Salt Formation: Treatment with HCl to yield the hydrochloride salt .

Table 1: Representative Reaction Conditions for Amine Synthesis

StepReagents/ConditionsYield
Nitro ReductionFe, NH₄Cl, THF/H₂O, 75°C, 5 hr100%
Salt FormationHCl, RT>95%

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and slightly soluble in water due to the hydrochloride salt. The benzyl ether groups impart lipophilicity, facilitating its use in organic phases. Stability studies indicate that the compound should be stored under inert conditions to prevent decomposition .

Predicted Properties

While experimental data for this specific compound is sparse, analogs like 2,6-Bis(benzyloxy)pyridine-3-boronic acid (CAS 2096339-92-1) offer insights:

  • Boiling Point: ~539°C (predicted)

  • Density: 1.27 g/cm³ (predicted)

  • pKa: 7.04 (amine protonation)

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap/water
InhalationUse fume hood; ensure ventilation
StorageKeep in a cool, dry place under nitrogen

Applications in Organic Synthesis

Pharmaceutical Intermediates

The amine hydrochloride serves as a precursor to antiviral and antibiotic agents. For example, the boronic acid derivative (CAS 2096339-92-1) participates in Suzuki-Miyaura couplings to generate biaryl structures common in drug candidates .

Ligand Design

The pyridine moiety can coordinate to metals, making it useful in catalysis. Derivatives have been explored in asymmetric synthesis and transition-metal complexes .

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